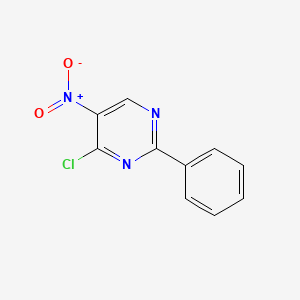

4-Chloro-5-nitro-2-phenylpyrimidine

Description

4-Chloro-5-nitro-2-phenylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chlorine, nitro, and phenyl groups at positions 4, 5, and 2, respectively. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets. The chloro and nitro substituents enhance electrophilicity and reactivity, making this compound a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes.

Properties

Molecular Formula |

C10H6ClN3O2 |

|---|---|

Molecular Weight |

235.62 g/mol |

IUPAC Name |

4-chloro-5-nitro-2-phenylpyrimidine |

InChI |

InChI=1S/C10H6ClN3O2/c11-9-8(14(15)16)6-12-10(13-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

TZJXYWAYBPFLOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Nitro Group Impact: The nitro group in nitrofuran derivatives (e.g., –4) is strongly associated with carcinogenicity, likely due to metabolic activation into reactive intermediates. In pyrimidines, nitro substituents may similarly enhance electrophilicity but require specific positioning (e.g., C5 in pyrimidine vs. C5 in nitrofuran) to drive bioactivity .

- Chloro vs. Fluoro Substituents : Chloro groups (as in 4-Chloro-5-nitro-2-phenylpyrimidine) are better leaving groups than fluoro, favoring nucleophilic substitution reactions. Fluoro substituents, however, improve metabolic stability and membrane permeability .

- Heterocyclic Core Differences: Pyrimidines (6-membered ring) vs. nitrofurans (5-membered furan ring) exhibit distinct electronic properties. Nitrofurans are more prone to redox cycling, contributing to oxidative stress and carcinogenicity, whereas pyrimidines often interact with enzymes like kinases or polymerases .

Carcinogenicity and Toxicity Profiles

While this compound lacks direct carcinogenicity data, structurally related nitrofuran derivatives provide critical insights:

- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide: Induces bladder carcinomas in rats within 9–12 weeks via hyperplasia and squamous metaplasia .

- Formic acid 2-[4-(5-nitro-2-furyl)-thiazolyl]hydrazide: Causes stomach adenocarcinoma and leukemia in mice, highlighting nitro-group-driven multi-organ toxicity .

- 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine: Targets vascular tissues, inducing hemangioendotheliosarcomas in rats, unlike bladder-specific carcinogens .

Mechanistic Divergence:

However, the nitro group’s presence necessitates caution, as seen in nitrofuran analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.